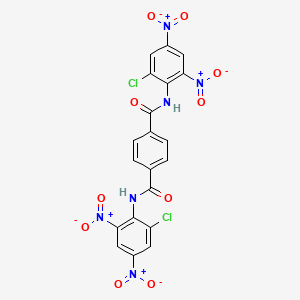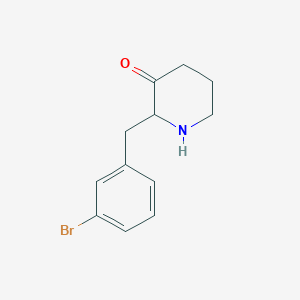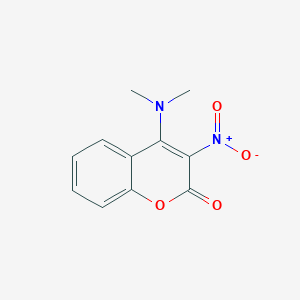![molecular formula C6H12O4 B11714390 2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)
2,5-Dimethoxy-[1,4]dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-[1,4]dioxane is an organic compound characterized by a six-membered ring containing two oxygen atoms and two methoxy groups attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-[1,4]dioxane can be synthesized through the reaction of 1,4-dioxane with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the methoxy groups at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the methoxy groups into hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dioxane derivatives with carbonyl functionalities.
Reduction: Formation of hydroxylated dioxane derivatives.
Substitution: Formation of halogenated or other functionalized dioxane derivatives.
Scientific Research Applications
2,5-Dimethoxy-[1,4]dioxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-[1,4]dioxane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a reactant or intermediate, facilitating the formation of desired products through its reactive methoxy groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethoxyethane: A related compound used as a solvent and ligand in various chemical reactions.
Dimethoxymethane: Another related compound with different physical and chemical properties.
Uniqueness: 2,5-Dimethoxy-[1,4]dioxane is unique due to its specific substitution pattern, which imparts distinct reactivity and
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,5-dimethoxy-1,4-dioxane |
InChI |
InChI=1S/C6H12O4/c1-7-5-3-10-6(8-2)4-9-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
DYRQUBUCDGTDTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC(CO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714334.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate](/img/structure/B11714336.png)
![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)
![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)



